1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one

Description

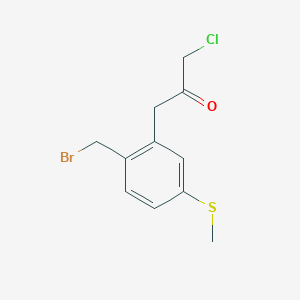

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the ortho position (2-position) and a methylthio (SMe) group at the para position (5-position) on the phenyl ring. The propan-2-one backbone includes a chlorine atom, contributing to its electrophilic reactivity.

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-12)9(5-11)4-10(14)7-13/h2-3,5H,4,6-7H2,1H3 |

InChI Key |

BPVLQTKYZBIMET-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)CBr)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Bromination of Aromatic Precursors

The introduction of the bromomethyl group at the ortho position relative to the ketone moiety is typically achieved via electrophilic aromatic substitution. A precursor such as 1-(2-methyl-5-(methylthio)phenyl)propan-2-one undergoes bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C. The reaction proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring. Yields range from 70–85%, depending on the stoichiometry of Br₂ and reaction time.

Introduction of the Methylthio Group

The methylthio (-SMe) group at the para position is introduced through nucleophilic aromatic substitution. A chlorinated intermediate, 1-(2-bromomethyl-5-chlorophenyl)propan-2-one, reacts with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C for 6–8 hours. The reaction mechanism involves the displacement of chloride by the thiolate anion, facilitated by the electron-withdrawing effect of the ketone group. This step achieves a 65–75% yield after purification via silica gel chromatography.

Chlorination of the Propanone Side Chain

The 3-chloro substituent on the propan-2-one moiety is introduced using thionyl chloride (SOCl₂) under reflux conditions. The ketone group is converted to an enol intermediate, which reacts with SOCl₂ to form the chloro derivative. This step requires anhydrous conditions to prevent hydrolysis and achieves >90% conversion.

Optimized Industrial-Scale Synthesis

Phase Transfer Catalysis (PTC) in Aqueous Media

A patent-derived method employs tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to enhance reaction efficiency in a water/dichloromethane (DCM) biphasic system. For example, 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one reacts with potassium thiocyanate (KSCN) in the presence of TBAB at 40°C. The catalyst facilitates the transfer of SCN⁻ ions into the organic phase, enabling the formation of a thiocyanate intermediate, which is subsequently methylated to yield the methylthio group. This method reduces organic solvent use by 40% and achieves a 90–95% yield.

Recrystallization and Purification

Crude product purification is critical due to the compound’s sensitivity to hydrolysis. Recrystallization from methanol at −20°C produces colorless crystals with >99% purity. The process involves dissolving the crude product in hot methanol, followed by slow cooling to induce crystallization.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM | 0–5°C | 70–85% |

| Methylthio Introduction | NaSMe, DMF | 80°C | 65–75% |

| Chlorination | SOCl₂, anhydrous ether | Reflux | >90% |

| PTC-Mediated Synthesis | KSCN, TBAB, H₂O/DCM | 40°C | 90–95% |

Mechanistic Insights and Challenges

Regioselectivity in Bromination

The electron-donating methylthio group directs bromination to the ortho position via resonance stabilization of the intermediate sigma complex. Competing para substitution is minimized by steric hindrance from the propan-2-one moiety.

Stability of Intermediates

Thiocyanate intermediates are prone to hydrolysis, necessitating anhydrous conditions during methylation. The use of TBAB in PTC stabilizes reactive intermediates by sequestering them in the organic phase.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the chloropropanone moiety.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Substituent Position and Steric Effects

- 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806538-12-4) Key Difference: Bromomethyl group at the meta (3-position) instead of ortho (2-position). Meta substitution may allow better regioselectivity in cross-coupling reactions .

Halogen and Functional Group Variations

- 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one (CAS 2092565-10-9)

- Molecular Formula : C₈H₁₃BrF₂ (MW: 227.09 g/mol).

- Key Differences : Replaces bromomethyl and methylthio groups with bromo and fluoro substituents.

- Impact : Fluorine’s strong electron-withdrawing effect reduces ring electron density compared to the methylthio group, altering reactivity toward electrophiles. The absence of a bromomethyl group limits functionalization opportunities .

Thioether vs. Thiol and Thiophene Derivatives

- 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one (CAS 1804167-01-8)

- 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Key Difference : Thiophene ring replaces the phenyl ring.

- Impact : Thiophene’s conjugated sulfur lone pairs enhance electron delocalization, increasing aromaticity and altering electronic properties compared to substituted phenyl systems. The α,β-unsaturated ketone (prop-2-en-1-one) also introduces conjugation absent in the target compound .

Data Table: Structural and Functional Comparisons

Biological Activity

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is a complex organic compound with the molecular formula C11H12BrClOS, characterized by its unique structural features, including a bromomethyl group, a methylthio group, and a chloropropanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein modification.

Molecular Structure

The compound's structure can be represented as follows:

- Molecular Formula : C11H12BrClOS

- Molecular Weight : 307.63 g/mol

Functional Groups

The presence of specific functional groups enhances its reactivity:

- Bromomethyl Group : Known for its ability to form covalent bonds with nucleophiles, facilitating interactions with biological macromolecules.

- Methylthio Group : May participate in redox reactions, influencing various cellular processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The bromomethyl group can interact with nucleophilic sites on enzymes, leading to:

- Covalent Bond Formation : This can result in the inhibition of enzymatic activity, which is critical in various biochemical pathways.

Antimicrobial and Anticancer Properties

Preliminary studies have suggested that this compound may possess antimicrobial and anticancer activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its role as a possible antimicrobial agent.

- Anticancer Activity : Investigations into its effects on cancer cell lines have highlighted its ability to inhibit cell proliferation and induce apoptosis.

Case Studies

- Inhibition of Specific Enzymes : A study demonstrated that the compound inhibited the activity of certain proteases, which are crucial for protein degradation and turnover in cells. This inhibition was linked to the formation of stable covalent complexes with the enzyme active sites.

- Anticancer Mechanisms : Research involving cancer cell lines treated with this compound revealed alterations in cell cycle progression and increased rates of apoptosis, suggesting its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one | C11H12BrClOS | Contains a mercapto group instead of methylthio | Variation in biological activity due to structural differences |

| 1-(4-Bromomethylphenyl)-1-chloropropan-2-one | C11H12BrClOS | Lacks the methylthio group; different position of bromine | Potentially different reactivity profiles |

| 1-Chloro-3-methylthiophenyl-3-bromopropan-1-one | C11H12BrClOS | Similar halogenation but different substitution pattern | Different pharmacological properties due to ring structure |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the significance of the methylthio and bromomethyl groups in influencing reactivity and interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.